Alcesefoliside

Catalog No.
S1942324
CAS No.
M.F
C33H40O20
M. Wt
756.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alcesefoliside

Product Name

Alcesefoliside

IUPAC Name

2-(3,4-dihydroxyphenyl)-3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxychromen-4-one

Molecular Formula

C33H40O20

Molecular Weight

756.7 g/mol

InChI

InChI=1S/C33H40O20/c1-9-19(38)23(42)26(45)31(48-9)47-8-17-21(40)25(44)30(53-32-27(46)24(43)20(39)10(2)49-32)33(51-17)52-29-22(41)18-15(37)6-12(34)7-16(18)50-28(29)11-3-4-13(35)14(36)5-11/h3-7,9-10,17,19-21,23-27,30-40,42-46H,8H2,1-2H3/t9-,10-,17+,19-,20-,21-,23+,24+,25-,26+,27+,30+,31+,32-,33-/m0/s1

InChI Key

HKNBJSRIYRDSLB-MIORVHIISA-N

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O

Alcesefoliside is a flavonol tetraglycoside, a type of natural product found in various plants including Prunus mume (flowering plum), Monteverdia ilicifolia, Vicia amurensis, Chenopodium quinoa (quinoa), and Catharanthus roseus (periwinkle) []. Scientific research suggests that alcesefoliside possesses several interesting biological activities, making it a valuable compound for scientific investigation.

Anti-inflammatory and Antioxidant Properties

One of the most promising research areas regarding alcesefoliside is its potential anti-inflammatory and antioxidant effects. Studies have shown that alcesefoliside can inhibit the production of pro-inflammatory cytokines and reactive oxygen species (ROS) in cells []. Pro-inflammatory cytokines are signaling molecules involved in the inflammatory response, while ROS are unstable molecules that can damage cells. By inhibiting these processes, alcesefoliside may offer protection against chronic inflammatory conditions and oxidative stress-related diseases.

Please note

More research is needed to fully understand the effectiveness and mechanisms of action of alcesefoliside for treating inflammatory conditions.

Antitumor and Cytoprotective Effects

In addition to its anti-inflammatory properties, alcesefoliside has also shown potential antitumor and cytoprotective (cell-protecting) effects in some studies.

  • Antitumor effects: Alcesefoliside may be able to induce apoptosis (programmed cell death) in cancer cells. Apoptosis is a natural process that helps eliminate damaged or unwanted cells.
  • Cytoprotective effects: Alcesefoliside may also protect healthy cells from damage caused by various factors, including oxidative stress and toxins.

Alcesefoliside is a flavonoid glycoside primarily isolated from the plant Astragalus monspessulanus. This compound is recognized for its structural complexity, which contributes to its unique biological activities. It is characterized by a flavonoid backbone with sugar moieties, enhancing its solubility and bioavailability. Alcesefoliside has garnered attention due to its hepatoprotective and antioxidant properties, making it a subject of various pharmacological studies aimed at understanding its potential therapeutic applications.

That are crucial for its biological activity. Notably, it participates in oxidation-reduction reactions, which are essential for mitigating oxidative stress. For instance, studies indicate that alcesefoliside can reduce the formation of malondialdehyde, a marker of lipid peroxidation, in models of induced oxidative damage . Additionally, it interacts with reactive oxygen species, thereby influencing cellular signaling pathways related to oxidative stress .

The biological activities of alcesefoliside are primarily linked to its antioxidant and hepatoprotective effects. Research has demonstrated that alcesefoliside can significantly reduce oxidative damage in liver cells exposed to carbon tetrachloride, a known hepatotoxin. This protective effect is attributed to its ability to enhance the activity of antioxidant enzymes and maintain reduced glutathione levels, which play critical roles in cellular defense mechanisms against oxidative stress . Furthermore, alcesefoliside has shown potential neuroprotective effects by normalizing biochemical parameters associated with oxidative brain injury .

Alcesefoliside is typically isolated from Astragalus monspessulanus using various extraction and purification techniques. The process involves:

  • Extraction: The aerial parts of the plant are extracted using solvents such as methanol or ethanol.
  • Fractionation: The crude extract is subjected to liquid-liquid partitioning and column chromatography to separate different fractions.
  • Purification: Further purification is achieved through techniques like high-performance liquid chromatography (HPLC) to isolate alcesefoliside in high purity .

These methods enable researchers to obtain sufficient quantities of alcesefoliside for both in vitro and in vivo studies.

Alcesefoliside has several promising applications in the field of medicine and pharmacology:

  • Hepatoprotection: It is used in studies aimed at protecting liver cells from damage due to toxins.
  • Antioxidant Therapy: Its ability to scavenge free radicals makes it a candidate for developing antioxidant supplements.
  • Neuroprotection: Research suggests potential applications in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress .

Interaction studies involving alcesefoliside have focused on its synergistic effects with other compounds. For example, when combined with silybin, another flavonoid known for its hepatoprotective properties, alcesefoliside exhibited enhanced protective effects against oxidative damage in liver models . These findings suggest that alcesefoliside may complement existing therapies for liver protection and oxidative stress-related conditions.

Alcesefoliside shares structural and functional similarities with several other flavonoids and glycosides. Here are some comparable compounds:

CompoundSourceKey ActivityUnique Feature
SilybinSilybum marianumHepatoprotectiveKnown for extensive clinical use
MauritianinAstragalus monspessulanusAntioxidantStructural similarity to alcesefoliside
QuercetinVarious plantsAntioxidantWidely studied for anti-inflammatory properties
RutinBuckwheatAntioxidantKnown for cardiovascular benefits

Alcesefoliside's uniqueness lies in its specific structural configuration and its combined hepatoprotective and neuroprotective properties, which may not be as pronounced in these other compounds.

Botanical Sources in Astragalus Species and Related Genera

Alcesefoliside, systematically named quercetin 3-O-α-L-rhamnopyranosyl-(1→2)-[α-L-rhamnopyranosyl-(1→6)]-β-D-galactopyranoside, represents a rare flavonol tetraglycoside with a complex molecular structure characterized by the molecular formula C₃₃H₄₀O₂₀ and molecular weight of 756.66 Da [1] [2]. This compound demonstrates a remarkable distribution pattern across diverse botanical families, with its primary occurrence documented in the genus Astragalus within the Fabaceae family.

Primary Sources in Astragalus Species

The most extensively studied source of alcesefoliside is Astragalus monspessulanus subspecies monspessulanus, a Mediterranean clump-forming perennial herb reaching approximately 20-30 cm in height [1] [3]. This species has been identified as a particularly rich source of alcesefoliside, with the compound isolated from aerial parts alongside other rare flavonol triglycosides including mauritianin [4] [3]. The phytochemical investigations of A. monspessulanus have revealed not only alcesefoliside but also novel flavoalkaloids and acylated flavonoids with unusual 3-hydroxy-3-methylglutaric acid moieties, indicating the species' capacity for complex secondary metabolite biosynthesis [4].

Recent comprehensive screening using ultra-high performance liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry has expanded the known distribution of alcesefoliside within Bulgarian Astragalus species [5]. The compound has been newly identified in Astragalus glycyphylloides, Astragalus onobrychis var. chlorocarpus, and Astragalus cicer, suggesting a broader phylogenetic distribution within European Astragalus clades than previously recognized [5].

Distribution Beyond Astragalus

The occurrence of alcesefoliside extends beyond the Fabaceae family to encompass multiple botanical families, demonstrating the convergent evolution of this specific glycosylation pattern. Prunus mume (Rosaceae), commonly known as Japanese apricot, represents a significant source outside the legume family [2] [6]. This species has been extensively studied for its medicinal properties and contains approximately 192 identified compounds, with alcesefoliside contributing to its hepatoprotective and antioxidant activities [7].

Monteverdia ilicifolia (formerly Maytenus ilicifolia), belonging to the Celastraceae family and commonly known as "espinheira-santa" in Brazil, constitutes another important source [2] [6]. This species has been traditionally used in Brazilian folk medicine for gastrointestinal disorders and is officially listed in the Brazilian Pharmacopeia [8]. The presence of alcesefoliside in this taxonomically distant species suggests independent evolutionary pathways leading to similar glycosylation patterns.

Additional sources include Vicia amurensis (Fabaceae) from northeastern Asia, Chenopodium quinoa (Amaranthaceae) from South America, Catharanthus roseus (Apocynaceae) from Madagascar, and Rubus alceaefolius (Rosaceae) from Asia [2] [9] [6]. The distribution across such diverse families indicates that the biosynthetic machinery for alcesefoliside formation represents a convergent evolutionary solution for flavonoid modification.

Ecological Distribution and Phylogenetic Patterns

Geographic Distribution Patterns

The ecological distribution of alcesefoliside-producing species reveals distinct biogeographic patterns reflecting both evolutionary history and environmental adaptation strategies. The primary distribution centers include the Mediterranean Basin, northeastern Asia, and South America, with secondary occurrences in tropical regions through cultivation [5] [10] [6].

Within the Mediterranean region, Astragalus monspessulanus exhibits a characteristic distribution pattern associated with xerophytic vegetation communities [3]. The species thrives in semi-arid environments with specific soil conditions and seasonal precipitation patterns that influence secondary metabolite production [3]. Bulgarian populations of various Astragalus species demonstrate remarkable chemical diversity, with alcesefoliside occurrence correlating with specific elevational and climatic zones [5].

The Asian distribution encompasses both temperate and subtropical regions, with Prunus mume showing adaptation to monsoon climates and Vicia amurensis tolerating continental temperature extremes [6] [11]. These species demonstrate the compound's presence across diverse climatic zones, suggesting robust biosynthetic pathways that function under varying environmental conditions.

Phylogenetic Relationships and Evolution

Molecular phylogenetic analyses using plastid matK gene sequences and nuclear rDNA internal transcribed spacer regions have revealed that the genus Astragalus diverged from its sister group Oxytropis approximately 12-16 million years ago, with the diversification of Neo-Astragalus beginning around 4.4 million years ago [10]. This relatively recent evolutionary radiation corresponds with the development of specialized flavonoid biosynthetic pathways that produce complex glycosylated compounds like alcesefoliside.

The phylogenetic distribution of alcesefoliside-producing Astragalus species suggests that the biosynthetic machinery evolved within specific clades. European Astragalus species (A. glycyphylloides, A. onobrychis, A. cicer) show consistent tetraglycoside production, while Asian species like A. membranaceus and A. mongholicus predominantly produce isoflavonoids [12] [5] [13]. This pattern indicates clade-specific evolution of glycosyltransferase enzymes responsible for the complex glycosylation patterns characteristic of alcesefoliside.

The presence of alcesefoliside in phylogenetically distant families (Rosaceae, Celastraceae, Apocynaceae) represents convergent evolution, where similar environmental pressures or functional requirements led to the independent evolution of comparable biosynthetic pathways [2] [6]. This convergence suggests that the specific glycosylation pattern of alcesefoliside confers significant adaptive advantages.

Biosynthetic Precursors and Enzymatic Modification

Phenylpropanoid Pathway Foundation

The biosynthesis of alcesefoliside follows the canonical phenylpropanoid pathway, beginning with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to produce trans-cinnamic acid [14] [15]. This first committed step represents the entry point from primary metabolism into secondary metabolite biosynthesis and plays a crucial role in mediating carbon flux toward flavonoid production [14] [15].

The subsequent hydroxylation of trans-cinnamic acid by cinnamate 4-hydroxylase (C4H), a cytochrome P450 monooxygenase, generates p-coumaric acid [14] [15]. This reaction represents the first oxidation step in the pathway and is essential for the formation of the characteristic B-ring hydroxylation pattern found in quercetin derivatives [14] [15]. The final step of the general phenylpropanoid pathway involves 4-coumarate:CoA ligase (4CL), which catalyzes the formation of p-coumaroyl-CoA through the addition of coenzyme A [14] [15].

Flavonoid Core Biosynthesis

The entry into specific flavonoid biosynthesis occurs through chalcone synthase (CHS), which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to generate naringenin chalcone [14] [15]. CHS represents the key rate-limiting enzyme in flavonoid biosynthesis and its activity directly influences the flux toward alcesefoliside production [14] [15].

Chalcone isomerase (CHI) subsequently catalyzes the stereospecific cyclization of naringenin chalcone to produce naringenin [14] [15]. This enzyme exists in multiple isoforms that may exhibit substrate specificity and could influence the downstream pathway flux toward specific flavonoid products [16]. Evidence suggests that CHI undergoes posttranslational modification through thiol-sensitive linkages that may regulate its association with other flavonoid biosynthetic enzymes [16].

The conversion of naringenin to dihydroquercetin requires flavanone 3-hydroxylase (F3H), which introduces the crucial 3-hydroxyl group necessary for subsequent glycosylation [14] [15]. This step represents a key branch point in flavonoid biosynthesis, as the 3-hydroxyl group provides the primary site for glycoside formation in alcesefoliside.

Complex Glycosylation Machinery

The formation of alcesefoliside requires a sophisticated series of glycosylation reactions catalyzed by specific glycosyltransferase enzymes. The initial glycosylation typically occurs at the 3-position of quercetin through the action of flavonoid 3-O-glycosyltransferases (UF3GT) using UDP-glucose as the sugar donor [17] [18] [19]. These enzymes demonstrate remarkable specificity for both the flavonoid acceptor and the sugar nucleotide donor.

The subsequent attachment of rhamnose residues requires specialized rhamnosyltransferases that recognize the growing glycoside chain and catalyze the formation of specific glycosidic linkages [17] [18] [20]. The 1→6 linkage formation between rhamnose and galactose represents a particularly specialized enzymatic activity, as most plant glycosyltransferases exhibit preference for 1→2 or 1→4 linkages [20].

Recent advances in metabolic engineering have demonstrated the reconstitution of quercetin rhamnoside biosynthesis in Escherichia coli systems expressing plant glycosyltransferases and rhamnose biosynthetic genes [17] [20]. These studies reveal that the production of complex rhamnose-containing glycosides requires coordinated expression of rhamnose synthase genes (such as RHM2) that convert UDP-glucose to UDP-rhamnose, along with specific rhamnosyltransferases like AtUGT78D1 from Arabidopsis thaliana [20].

Substrate Specificity and Enzyme Families

Glycosyltransferase families involved in alcesefoliside biosynthesis exhibit distinct substrate specificities that determine the final glycosylation pattern. Family 1 glycosyltransferases, which include most flavonoid glycosyltransferases, demonstrate specificity for both the aglycone structure and the sugar donor [18] [19]. The formation of the galactose-rhamnose-rhamnose triglycoside unit requires sequential action of multiple enzymes with precise coordination.

Studies on Freesia hybrida glycosyltransferases have revealed functional differentiation among paralogous genes, where Fh3GT1 preferentially glycosylates quercetin and anthocyanidins, while Fh3GT2 shows preference for kaempferol [19]. This functional divergence suggests that the evolution of complex glycosylation patterns like those found in alcesefoliside may involve gene duplication followed by neofunctionalization of glycosyltransferase genes.

Environmental Factors Influencing Production

Temperature and Thermal Stress Responses

Temperature represents one of the most critical environmental factors influencing alcesefoliside production, with optimal synthesis occurring at moderate temperatures between 15-25°C [21] [22] [23]. Lower temperatures generally enhance flavonoid accumulation through multiple mechanisms including increased enzyme stability, reduced degradation rates, and enhanced expression of biosynthetic genes [22] [23].

Studies on Astragalus mongholicus and Astragalus membranaceus under controlled temperature conditions revealed that exposure to enhanced UV-B radiation at 313 nm wavelength for 10 days significantly induced isoflavone levels and activated glycosylation processes [21]. The glycosylation of isoflavones appeared to play a crucial role in the plant's response to UV-B stress, suggesting that environmental stress directly stimulates the enzymatic machinery responsible for complex glycoside formation [21].

Research on Ginkgo biloba demonstrated that flavonoid accumulation was significantly higher under lower temperature conditions (15/5°C) compared to higher temperatures, with biosynthesis genes showing differential expression patterns under various thermal regimes [23]. These findings suggest that the enzymatic machinery for complex glycosylation, including that responsible for alcesefoliside formation, functions optimally under moderate thermal stress conditions.

Light Quality and Photoperiod Effects

Light intensity, quality, and duration significantly influence the biosynthetic pathways leading to alcesefoliside production [21] [22]. Enhanced UV-B radiation specifically stimulates the glycosylation processes essential for alcesefoliside formation, as demonstrated in studies where UV-B treatment activated glycosyltransferase gene expression and increased the accumulation of glycosylated flavonoids [21].

The relationship between light exposure and flavonoid biosynthesis follows a dose-response pattern, where moderate increases in UV-B radiation enhance production while excessive exposure can inhibit biosynthetic processes [21]. This suggests that plants have evolved regulatory mechanisms to optimize secondary metabolite production in response to light stress while avoiding photodamage.

Seasonal studies on Tetrastigma hemsleyanum revealed that sunshine duration between 3.4-5.8 hours per day, combined with appropriate temperature and humidity conditions, promoted optimal flavonoid production [22]. The timing of light exposure appears critical, with peak production occurring during specific photoperiods that coincide with optimal enzymatic activity.

Soil Moisture and Water Relations

Soil moisture content demonstrates complex relationships with alcesefoliside production, with optimal accumulation occurring at moisture levels between 40-65% [22] [23]. This range represents a balance between adequate water availability for metabolic processes and sufficient stress to induce secondary metabolite biosynthesis [22].

Studies on environmental correlations revealed that controlled soil moisture content significantly affects the expression of flavonoid biosynthetic genes, with some genes being upregulated under moderate water stress conditions [23]. The relationship between water availability and glycosylation processes appears particularly important, as adequate moisture is necessary for the function of glycosyltransferase enzymes that require aqueous environments for optimal activity.

Precipitation patterns also influence alcesefoliside production, with optimal levels ranging from 2.0-6.6 mm during critical growth periods [22]. These moderate precipitation levels provide sufficient water for metabolic processes while maintaining the stress conditions necessary to stimulate defensive secondary metabolite production.

Humidity and Atmospheric Conditions

Relative humidity levels between 67-80% have been identified as optimal for alcesefoliside accumulation, with higher humidity generally promoting flavonoid synthesis through reduced transpiration stress [22]. The relationship between humidity and secondary metabolite production reflects the plant's need to balance water conservation with metabolic activity.

Studies correlating environmental factors with metabolite accumulation revealed that humidity influences not only the quantity but also the quality of flavonoid production [22]. Higher humidity levels appear to reduce oxidative stress, allowing plants to allocate more resources toward complex biosynthetic processes rather than stress tolerance mechanisms.

The atmospheric conditions also affect the bioavailability of precursor compounds and the efficiency of enzymatic processes involved in glycosylation [22]. Optimal humidity levels maintain cell turgor pressure necessary for proper enzyme function while preventing excessive water stress that could inhibit biosynthetic pathways.

Seasonal Variations and Phenological Timing

Seasonal variation represents a critical factor in alcesefoliside production, with peak accumulation typically occurring during late spring (April-May) when environmental conditions converge to optimize biosynthetic processes [22]. This timing corresponds with specific phenological stages where plants allocate maximum resources toward secondary metabolite production.

The seasonal pattern reflects complex interactions between temperature, precipitation, photoperiod, and plant developmental stage [22]. During optimal seasons, the coordinated expression of biosynthetic genes, availability of precursor compounds, and favorable environmental conditions create synergistic effects that maximize alcesefoliside production.

Long-term studies tracking seasonal variations in flavonoid content have revealed that environmental factors act synergistically rather than independently [22]. The combination of moderate temperatures, adequate moisture, appropriate light exposure, and optimal humidity creates conditions that enhance both the expression of biosynthetic genes and the efficiency of enzymatic processes responsible for alcesefoliside formation.

Stress-Induced Biosynthesis

Environmental stress conditions, including salinity, drought, and pathogen pressure, can significantly stimulate alcesefoliside production through activation of plant defense mechanisms [21] [24]. Moderate stress levels appear optimal, as severe stress can inhibit biosynthetic processes while insufficient stress fails to activate defensive secondary metabolite production.

Salinity stress studies on Chenopodium quinoa revealed that moderate salt exposure enhanced flavonoid biosynthesis through upregulation of phenylpropanoid pathway genes [24]. The stress response involves complex signaling cascades that coordinate the expression of multiple biosynthetic enzymes, including those responsible for the complex glycosylation patterns found in alcesefoliside.

Maceration Methods

Maceration represents one of the most fundamental approaches for extracting alcesefoliside from plant matrices, particularly from Astragalus monspessulanus where this flavonol tetraglycoside naturally occurs [1]. The process involves immersing finely powdered plant material in appropriate solvents at room temperature for extended periods, typically 24 hours to several days, with occasional agitation to ensure uniform extraction [2].

The effectiveness of maceration for alcesefoliside extraction depends critically on several parameters. The liquid-to-solid ratio significantly influences extraction efficiency, with optimal ratios ranging from 1:20 to 1:50 depending on the plant material characteristics [3]. Solvent selection is equally crucial, as alcesefoliside, being a tetraglycoside with molecular weight 756.66 Da, requires polar solvents for effective dissolution [4]. Ethanol-water mixtures (60-80% ethanol) have demonstrated superior extraction efficiency compared to pure solvents, as they provide the optimal balance between polarity and penetration capability [5].

The extraction mechanism involves gradual diffusion of alcesefoliside from plant cells into the extraction solvent, with the process continuing until equilibrium is established between the compound concentration in the extract and the residual plant material [6]. While this method is particularly suitable for thermolabile compounds like alcesefoliside, which may degrade under elevated temperatures, it requires substantial solvent volumes and extended extraction times, making it less efficient for large-scale applications [2].

Soxhlet Extraction Protocols

Soxhlet extraction provides a more efficient alternative for alcesefoliside recovery through continuous reflux of extraction solvent through the plant material [7]. This method operates at elevated temperatures (typically 60-80°C) and ensures complete extraction through repeated solvent cycling, with each cycle lasting 25-45 minutes depending on the setup [8].

For alcesefoliside extraction, the Soxhlet apparatus consists of a round-bottom flask containing the extraction solvent, a central chamber holding the plant material in a porous thimble, and a condenser for solvent vapor recovery [7]. The process typically requires 4-6 cycles to achieve exhaustive extraction, with yields often 30-40% higher than conventional maceration methods [9].

The advantages of Soxhlet extraction include continuous contact between fresh solvent and plant material, elimination of filtration steps, and complete extraction of target compounds [10]. However, the elevated temperatures and prolonged extraction times may lead to thermal degradation of sensitive glycosidic bonds in alcesefoliside, potentially reducing yield quality [8]. Additionally, the method requires substantial solvent volumes and energy consumption, making it less environmentally sustainable [7].

Reflux Extraction Systems

Reflux extraction represents a controlled approach that combines the benefits of elevated temperature with precise temperature regulation for alcesefoliside recovery [3]. This method involves heating the plant material-solvent mixture under reflux conditions, typically at temperatures between 40-70°C, for 2-4 hours with continuous stirring [11].

The reflux system configuration includes a round-bottom flask connected to a water-cooled condenser, which prevents solvent loss through evaporation while maintaining constant temperature [12]. For alcesefoliside extraction, optimal conditions include methanol concentrations of 75-80%, extraction temperatures of 69-70°C, and liquid-to-solid ratios of 30-35 mL/g [3]. These parameters can be systematically optimized using response surface methodology to maximize extraction efficiency while maintaining compound integrity [11].

The primary advantages of reflux extraction include rapid extraction kinetics, controlled reaction conditions, and the ability to process multiple samples simultaneously [13]. The method achieves extraction efficiencies comparable to Soxhlet extraction while requiring significantly less time and solvent volume [3]. However, careful temperature control is essential to prevent degradation of the tetraglycoside structure, particularly the labile glycosidic bonds that characterize alcesefoliside [1].

Advanced Purification Strategies

Column Chromatography Optimization

Column chromatography serves as the cornerstone for alcesefoliside purification, offering versatile separation mechanisms that can be tailored to the specific physicochemical properties of this flavonol tetraglycoside [14]. The selection of appropriate stationary phase materials and elution systems is critical for achieving high-resolution separation of alcesefoliside from structurally similar compounds and matrix interferents [15].

Silica gel column chromatography represents the most widely used initial purification step for alcesefoliside isolation [14]. The stationary phase selection depends on the target compound's polarity, with 200-300 mesh silica gel providing optimal balance between resolution and flow rate for tetraglycoside separation [16]. The column preparation involves careful packing to ensure uniform bed density and minimal channeling effects, typically using a column length-to-diameter ratio of 20:1 to 30:1 [17].

The elution system design requires systematic optimization based on the compound's retention characteristics. For alcesefoliside purification, gradient elution systems using dichloromethane-methanol mixtures (95:5 to 50:50) have proven effective for achieving baseline separation from co-extracted flavonoids [16]. The gradient profile should be carefully designed to prevent peak tailing and ensure complete elution, with typical flow rates of 1-2 mL/min per gram of stationary phase [17].

Normal-phase chromatography utilizing silica gel modified with different functional groups can enhance selectivity for alcesefoliside separation [18]. Amino-modified silica gel (NH2-phase) provides alternative selectivity for flavonoid glycosides, while diol-modified phases offer intermediate polarity suitable for tetraglycoside purification [19]. The selection of appropriate phase depends on the specific impurity profile and required purity level [17].

Reverse-phase column chromatography using C18-modified silica gel provides complementary selectivity for alcesefoliside purification [20]. The hydrophobic interaction mechanism allows separation based on the compound's lipophilic character, with the tetraglycoside structure providing intermediate retention compared to aglycones and higher glycosides [15]. Optimal mobile phase compositions include water-acetonitrile or water-methanol gradients with pH adjustment using acetic acid or phosphate buffers [21].

High-Performance Liquid Chromatography (HPLC) Protocols

High-Performance Liquid Chromatography represents the gold standard for alcesefoliside purification, offering superior resolution, reproducibility, and scalability compared to conventional column methods [20]. The technique enables both analytical characterization and preparative purification of alcesefoliside with purities exceeding 95% [22].

Analytical HPLC Optimization

The development of robust analytical HPLC methods for alcesefoliside requires systematic optimization of chromatographic parameters [21]. Column selection significantly impacts separation efficiency, with octadecyl-silica (C18) columns providing optimal retention and peak shape for flavonoid glycosides [4]. Column dimensions of 250 mm × 4.6 mm with 5 μm particle size offer the best compromise between resolution and analysis time [21].

Mobile phase composition critically affects selectivity and peak symmetry for alcesefoliside analysis [23]. Binary gradient systems using water-acetonitrile or water-methanol with acidic modifiers (0.1% acetic acid or 0.1% formic acid) provide stable baseline and reproducible retention times [4]. The gradient profile should be optimized to achieve complete separation within 25-30 minutes, with typical flow rates of 0.5-1.0 mL/min [21].

Detection wavelength selection depends on the compound's UV-visible absorption characteristics. Alcesefoliside exhibits maximum absorption at 260-280 nm, corresponding to the flavonoid chromophore [4]. Photodiode array detection enables simultaneous monitoring at multiple wavelengths and provides spectral confirmation of peak identity [18].

Preparative HPLC Scaling

Preparative HPLC scaling requires careful consideration of sample loading capacity, resolution requirements, and economic factors [24]. The scale-up process involves systematic adjustment of column dimensions, flow rates, and injection volumes while maintaining separation efficiency [23]. Semi-preparative columns (10-20 mm internal diameter) provide intermediate capacity suitable for milligram-scale purification [25].

Sample preparation for preparative HPLC involves concentration optimization to maximize loading while preventing column overloading [24]. The sample should be dissolved in weak mobile phase or a compatible solvent to minimize band broadening during injection [23]. Typical loading capacities range from 1-10 mg of crude extract per gram of stationary phase, depending on the complexity of the mixture [20].

Collection strategies for preparative HPLC require precise fraction collection based on UV detection or mass spectrometry confirmation [24]. Peak purity assessment using analytical re-injection ensures that collected fractions meet quality specifications [22]. The use of automated fraction collectors with heart-cutting capabilities enhances reproducibility and reduces manual intervention [25].

Method Validation and Quality Control

HPLC method validation for alcesefoliside analysis follows ICH guidelines, encompassing linearity, precision, accuracy, specificity, and robustness parameters [21]. Linearity assessment involves analysis of standard solutions across the working range, typically 0.1-100 μg/mL for alcesefoliside [4]. Calibration curves should demonstrate correlation coefficients >0.999 with appropriate statistical evaluation [18].

System suitability parameters must be established to ensure consistent performance throughout analysis [23]. These include retention time reproducibility, peak symmetry factors, theoretical plate numbers, and resolution values between critical peak pairs [21]. Daily system suitability checks using reference standards ensure method reliability and data quality [22].

Semi-Synthetic Derivatization Approaches

Enzymatic Modifications

Enzymatic derivatization offers a powerful approach for modifying alcesefoliside structure while maintaining biological activity and improving pharmacokinetic properties [26]. The tetraglycoside structure of alcesefoliside provides multiple sites for enzymatic modification, including hydroxyl groups on both the flavonoid backbone and sugar moieties [27].

Glycosidase enzymes can selectively cleave glycosidic bonds to produce partially deglycosylated derivatives of alcesefoliside [28]. β-Glucosidases from Aspergillus niger and Rhizopus japonicus demonstrate specific activity toward flavonoid glycosides, enabling controlled removal of terminal glucose units [29]. The reaction conditions typically involve pH 4.5-5.5, temperatures of 40-50°C, and reaction times of 2-8 hours depending on the desired degree of deglycosylation [30].

Glycosyltransferases provide complementary functionality for introducing additional sugar moieties or modifying existing glycosylation patterns [27]. UDP-glycosyltransferases from various microbial sources can catalyze regioselective glycosylation at specific hydroxyl positions on the flavonoid backbone [31]. The most commonly targeted positions include the 3-OH, 7-OH, and 4'-OH groups, with reaction yields ranging from 40-90% depending on enzyme specificity and reaction conditions [26].

The use of lipases for acylation reactions enables the introduction of lipophilic substituents that can enhance membrane permeability and bioavailability [26]. Vinyl esters of arylpropenoic acids serve as acyl donors, with the reaction proceeding under mild conditions in organic solvents or water-organic mixtures [32]. The regioselectivity of lipase-catalyzed acylation depends on the enzyme source and reaction conditions, with typical yields of 20-60% for flavonoid glycoside substrates [26].

Chemical Modifications

Chemical derivatization of alcesefoliside enables the introduction of specific functional groups that can modify biological activity, stability, and analytical properties [33]. The multiple hydroxyl groups present in the tetraglycoside structure provide numerous sites for selective chemical modification through established organic chemistry procedures [34].

Methylation reactions using methyl iodide or dimethyl sulfate can selectively protect hydroxyl groups while modifying compound polarity [32]. The reaction typically proceeds under basic conditions using potassium carbonate or sodium hydroxide as base, with reaction times of 4-12 hours at room temperature [35]. Selective methylation can be achieved by controlling reaction stoichiometry and using protecting group strategies [34].

Acetylation reactions provide another approach for modifying alcesefoliside properties through the introduction of acetyl groups [36]. Acetic anhydride or acetyl chloride serves as acetylating agents, with the reaction proceeding under mild conditions in pyridine or dichloromethane [33]. The acetylation pattern can be controlled through reaction temperature, time, and reagent stoichiometry [34].

Oxidation reactions can convert hydroxyl groups to carbonyl functionalities, potentially enhancing biological activity [36]. Selective oxidation reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide enable controlled conversion of specific hydroxyl groups [33]. The reaction conditions must be carefully optimized to prevent over-oxidation and maintain structural integrity [34].

Biotransformation Strategies

Microbial biotransformation represents a versatile approach for generating novel alcesefoliside derivatives through whole-cell biocatalysis [28]. Various microorganisms, including fungi, bacteria, and yeasts, possess enzymes capable of modifying flavonoid structures through hydroxylation, methylation, dehydrogenation, and ring-cleavage reactions [29].

Aspergillus niger has emerged as a particularly effective biotransformation system for flavonoid glycosides, demonstrating ability to perform multiple types of structural modifications [28]. The organism can catalyze hydroxylation reactions at various positions on the flavonoid backbone, deglycosylation reactions to remove sugar moieties, and ring-opening reactions that modify the core structure [29]. Biotransformation conditions typically involve pH 6.0-7.5, temperatures of 25-30°C, and incubation times of 24-72 hours [35].

Cunninghamella species provide alternative biotransformation capabilities with different selectivity patterns [28]. These organisms demonstrate particular efficiency for hydroxylation reactions at the 3'-position of flavonoid B-rings and can perform O-methylation reactions to produce methylated derivatives [29]. The biotransformation yields are generally lower than chemical methods but offer superior regioselectivity and environmental compatibility [32].

Engineered microbial systems offer enhanced control over biotransformation pathways through genetic modification of metabolic enzymes [37]. Escherichia coli strains harboring specific glycosyltransferases or methyltransferases can perform targeted modifications of alcesefoliside structure [38]. These systems enable production of specific derivatives that may be difficult to obtain through chemical synthesis [39].

The optimization of biotransformation conditions requires systematic evaluation of medium composition, pH, temperature, and substrate concentration [28]. Response surface methodology can be employed to identify optimal conditions that maximize product yield while maintaining cell viability [29]. Scale-up considerations include bioreactor design, oxygen transfer, and product recovery strategies [37].

Challenges in Total Chemical Synthesis

Structural Complexity

The total chemical synthesis of alcesefoliside presents significant challenges due to its complex tetraglycoside structure and multiple stereochemical centers [40]. The compound consists of a quercetin backbone linked to four sugar moieties (two rhamnose and two galactose units) through specific glycosidic bonds, creating a molecule with molecular weight 756.66 Da and molecular formula C₃₃H₄₀O₂₀ [4].

The quercetin core structure requires careful construction through multi-step synthesis involving chalcone intermediates and cyclization reactions. The formation of the benzo-γ-pyrone ring system demands precise control of reaction conditions to achieve the correct regiochemistry and avoid unwanted side reactions. The presence of multiple hydroxyl groups on the flavonoid backbone complicates synthetic planning due to the need for selective protection and deprotection strategies [34].

The tetraglycoside portion of alcesefoliside presents particular synthetic challenges due to the complexity of glycosidic bond formation and the need for stereochemical control [40]. The α-L-rhamnopyranosyl-(1→2) and α-L-rhamnopyranosyl-(1→6) linkages require specific glycosylation protocols using appropriately protected sugar donors and acceptors. The β-D-galactopyranosyl linkages add additional complexity through their different stereochemical requirements.

Protecting group strategies are essential for selective synthetic transformations but add significant complexity to the overall synthesis [34]. The selection of appropriate protecting groups must consider stability under reaction conditions, ease of removal, and compatibility with subsequent transformations [36]. The use of orthogonal protecting groups enables selective manipulation of specific functional groups throughout the synthesis.

Stereochemical Control

Stereochemical control represents one of the most challenging aspects of alcesefoliside total synthesis, as the molecule contains multiple chiral centers and requires precise control of glycosidic bond geometry. The α-glycosidic linkages in the rhamnose units demand specific reaction conditions and reagents to achieve the desired stereochemistry.

Glycosylation reactions typically employ donor molecules with neighboring group participation to control stereochemistry. The use of 2-O-acetyl protecting groups in sugar donors enables formation of 1,2-trans glycosidic bonds through anchimeric assistance. However, the formation of 1,2-cis linkages requires different strategies, such as the use of non-participating protecting groups or indirect methods.

The anomeric effect influences the thermodynamic stability of glycosidic bonds and must be considered in synthetic planning. α-Glycosides are generally less stable than β-glycosides due to the anomeric effect, requiring careful selection of reaction conditions and purification methods. The use of Lewis acid catalysts can help promote desired glycosidic bond formation while minimizing unwanted anomerization.

Conformational considerations play a crucial role in glycosylation stereochemistry, as the preferred chair conformations of sugar rings influence the approach of glycosyl acceptors. Steric interactions between substituents can favor specific stereochemical outcomes, but these effects must be carefully evaluated through molecular modeling and experimental validation.

Synthetic Efficiency and Scalability

Reaction optimization becomes increasingly important as synthetic complexity increases, as small improvements in individual step yields can dramatically impact overall efficiency. The use of high-throughput screening methods and automated synthesis platforms can accelerate optimization efforts. However, the complexity of alcesefoliside structure limits the applicability of many automated approaches [40].

Scalability concerns arise from the use of expensive reagents, harsh reaction conditions, and extensive purification requirements. Many glycosylation reactions require expensive silver salts or other heavy metal catalysts that pose environmental and economic challenges. The development of more sustainable synthetic methods using organocatalysts or biocatalytic approaches could address these concerns [40].

Purification challenges increase with synthetic complexity, as intermediate compounds often have similar physical properties and require high-resolution chromatographic separations. The use of solid-phase synthesis approaches could potentially simplify purification, but current methods are not well-suited to complex glycoside synthesis.

Economic and Environmental Considerations

The economic viability of total chemical synthesis for alcesefoliside production faces significant challenges due to high reagent costs, energy requirements, and waste generation. The use of precious metal catalysts and expensive protected sugar building blocks contributes to high production costs that may exceed those of natural product extraction [40].

Waste generation represents a major environmental concern in complex synthesis, as each synthetic step typically generates multiple equivalents of waste products. The extensive use of organic solvents and the need for chromatographic purification contribute to environmental impact. The development of greener synthetic methods using water-based reactions and renewable feedstocks could address these concerns [40].

Process intensification strategies could potentially improve the economics of alcesefoliside synthesis through the development of continuous flow methods and telescoped reaction sequences. However, the complexity of glycosylation reactions and the need for precise stereochemical control limit the applicability of these approaches.

XLogP3

-2.4

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

756.21129366 g/mol

Monoisotopic Mass

756.21129366 g/mol

Heavy Atom Count

53

Dates

Last modified: 08-16-2023

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